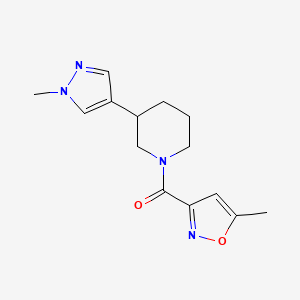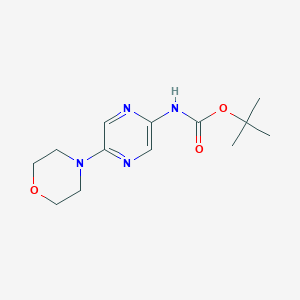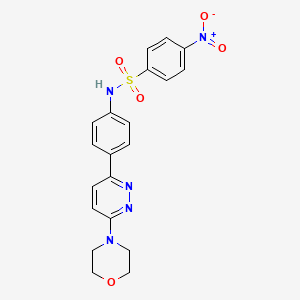![molecular formula C15H15N5O3S2 B2529225 Ethyl-2-[2-(2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetat CAS No. 307512-56-7](/img/structure/B2529225.png)
Ethyl-2-[2-(2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C15H15N5O3S2 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die eine Triazolstruktur enthalten, haben nachweislich eine antibakterielle Aktivität . Sie können das Wachstum von Bakterien, Pilzen und anderen Mikroorganismen hemmen, was sie für die Entwicklung neuer antimikrobieller Medikamente nützlich macht.
Analgetische Aktivität
Es wurde berichtet, dass Triazolverbindungen analgetische Eigenschaften besitzen . Das bedeutet, dass sie zur Schmerzlinderung eingesetzt werden können, ähnlich wie Analgetika wie Ibuprofen und Paracetamol.
Entzündungshemmende Aktivität
Triazolverbindungen zeigen auch eine entzündungshemmende Aktivität . Sie können die Entzündung im Körper reduzieren, was bei der Behandlung von Erkrankungen wie Arthritis und Asthma von Vorteil ist.
Antikonvulsive Aktivität
Es wurde festgestellt, dass Triazolverbindungen eine antikonvulsive Aktivität besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung von Medikamenten zur Behandlung von Erkrankungen wie Epilepsie und Krampfanfällen.
Antineoplastische Aktivität
Triazolverbindungen haben eine antineoplastische Aktivität gezeigt . Das bedeutet, dass sie das Wachstum von Tumoren hemmen können, was sie möglicherweise für die Krebsbehandlung nützlich macht.
Antimalarielle Aktivität
Es wurde festgestellt, dass Triazolverbindungen eine antimalarielle Aktivität zeigen . Sie könnten bei der Entwicklung von Medikamenten zur Behandlung von Malaria eingesetzt werden, einer Krankheit, die durch Plasmodium-Parasiten verursacht wird.
Antivirale Aktivität
Verbindungen, die eine Triazolstruktur enthalten, haben nachweislich eine antivirale Aktivität . Sie können die Replikation von Viren hemmen, was sie möglicherweise für die Behandlung von Virusinfektionen nützlich macht.
Antiproliferative Aktivität
Es wurde gezeigt, dass Triazolverbindungen eine antiproliferative Aktivität besitzen . Das bedeutet, dass sie das Zellwachstum und die Zellvermehrung hemmen können, was bei der Behandlung von Krankheiten von Vorteil ist, die durch abnormales Zellwachstum gekennzeichnet sind, wie z. B. Krebs.
Wirkmechanismus
Triazoles
are a class of compounds that have been found to have a wide range of biological activities. They are often used in medicinal chemistry due to their potential as antiviral, antimicrobial, and antitumor agents . The presence of a triazole ring can enhance the antimicrobial activity of compounds .
Biochemische Analyse
Biochemical Properties
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazolopyridine moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting downstream signaling pathways . Additionally, the thiazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex and modulating protein function .
Cellular Effects
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with kinase enzymes can result in the inhibition of cell proliferation and induction of apoptosis in certain cell types . Furthermore, it has been observed to modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in treated cells .
Molecular Mechanism
The molecular mechanism of action of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate involves its binding interactions with specific biomolecules. The triazolopyridine moiety binds to the ATP-binding site of kinase enzymes, inhibiting their activity and preventing phosphorylation of downstream targets . This inhibition disrupts signaling pathways that are crucial for cell proliferation and survival. Additionally, the compound can interact with transcription factors, altering their ability to bind DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and consistent modulation of gene expression . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .
Dosage Effects in Animal Models
The effects of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization in preclinical studies .
Metabolic Pathways
Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in cells . The compound’s metabolism can also affect its pharmacokinetics and bioavailability, impacting its overall efficacy and safety profile .
Transport and Distribution
Within cells and tissues, ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its distribution and availability to target cells .
Subcellular Localization
The subcellular localization of ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other signaling proteins . It can also translocate to the nucleus, where it binds to transcription factors and modulates gene expression . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments or organelles .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S2/c1-2-23-13(22)7-10-8-24-14(16-10)17-12(21)9-25-15-19-18-11-5-3-4-6-20(11)15/h3-6,8H,2,7,9H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJKIFCCITJON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)

![Ethyl 4-((4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2529148.png)

![3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2529150.png)
![3-(2-{N-[3-(trifluoromethyl)phenyl]acetamido}-1,3-thiazol-4-yl)prop-2-enoic acid](/img/structure/B2529156.png)


![1-(2-hydroxyethyl)-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2529160.png)
![2-(2-chlorophenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2529161.png)
![N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2529162.png)

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2529164.png)
